

Crystal Structure of trans-3-(2-Furyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furylacrylic acid*

Cat. No.: *B7790982*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of trans-3-(2-furyl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocol used for its structure determination, offering a comprehensive resource for professionals in drug development and related fields.

Introduction

trans-3-(2-Furyl)acrylic acid is a derivative of acrylic acid containing a furan ring. Its structural characteristics, particularly in the solid state, are crucial for understanding its physicochemical properties, stability, and potential interactions with biological targets. The crystal structure reveals the precise arrangement of molecules, including intermolecular interactions that govern its macroscopic properties.

Crystallographic Data

The crystal structure of trans-3-(2-furyl)acrylic acid was determined by X-ray diffraction. The key crystallographic data are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	13.90 Å
b	3.84 Å
c	13.40 Å
β	118.0°
Volume	631.5 Å ³
Z	4
Calculated Density	1.45 g/cm ³

Molecular and Crystal Structure

The molecules of trans-3-(2-furyl)acrylic acid are nearly planar. In the crystal, they form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. The O...O distance in this hydrogen bond is 2.64 Å.[\[1\]](#)

These hydrogen-bonded pairs are arranged in stacks. Within these stacks, parallel furan rings and ethylenic groups of adjacent pairs make contact. The shortest intermolecular distance between the ethylenic double bonds is 3.84 Å, which is the length of the b-axis.[\[1\]](#) This stacking arrangement is significant as it influences the solid-state photochemical reactivity of the compound.

Intermolecular Interactions

The dominant intermolecular interaction is the hydrogen bonding between the carboxylic acid moieties, leading to the formation of dimers. These dimers then pack in a herringbone fashion, with weaker van der Waals forces holding the stacks together. The inter-stack contacts involving the exocyclic C=C double bonds are no shorter than 4.5 Å.[\[1\]](#)

Experimental Protocol

The determination of the crystal structure of trans-3-(2-furyl)acrylic acid involved the following key steps:

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.

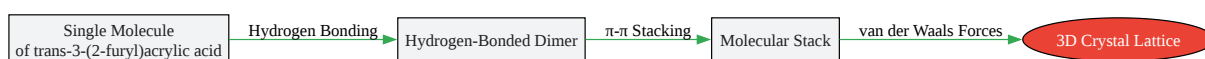
X-ray Data Collection

The crystallographic data were collected from photographically recorded intensities of the h0l and h1l reflections.[1]

Caption: Workflow for Crystal Structure Determination.

Logical Relationships in Crystal Packing

The arrangement of molecules in the crystal lattice can be understood through a series of hierarchical interactions.



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Caption: Hierarchy of Interactions in the Crystal.

Conclusion

The crystal structure of trans-3-(2-furyl)acrylic acid is characterized by strong hydrogen-bonded dimers that form stacks within a monoclinic unit cell. The specific arrangement of the molecules, particularly the proximity of the ethylenic double bonds along the b-axis, has important implications for its solid-state reactivity, such as photodimerization. This detailed structural information is invaluable for professionals engaged in the design and development of new pharmaceutical compounds and functional materials.

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Phone: (601) 213-4426
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